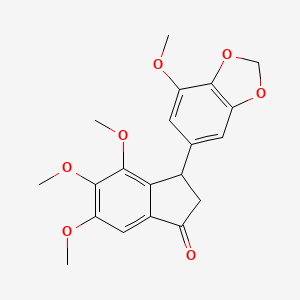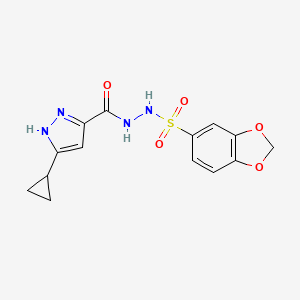![molecular formula C25H15Cl2N3OS B14942128 (2Z)-2-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B14942128.png)
(2Z)-2-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{(Z)-1-[1-(2,4-DICHLOROBENZYL)-1H-INDOL-3-YL]METHYLIDENE}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE is a complex organic compound that features a unique combination of indole, thiazole, and benzimidazole moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(Z)-1-[1-(2,4-DICHLOROBENZYL)-1H-INDOL-3-YL]METHYLIDENE}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE typically involves multi-step organic reactions. The key steps include:
Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the 2,4-Dichlorobenzyl Group: This step involves the alkylation of the indole nitrogen with 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.
Construction of the Thiazole Ring: This can be done via the Hantzsch thiazole synthesis, where a thioamide reacts with an α-haloketone.
Formation of the Benzimidazole Ring: This involves the condensation of o-phenylenediamine with a carboxylic acid or its derivatives.
Final Coupling Reaction: The final step is the coupling of the indole-thiazole intermediate with the benzimidazole moiety under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
2-{(Z)-1-[1-(2,4-DICHLOROBENZYL)-1H-INDOL-3-YL]METHYLIDENE}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole and benzimidazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides, under appropriate conditions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
2-{(Z)-1-[1-(2,4-DICHLOROBENZYL)-1H-INDOL-3-YL]METHYLIDENE}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structure and biological activity.
Biological Studies: Investigation of its effects on various biological pathways and its potential as a therapeutic agent.
Chemical Biology: Use as a probe to study molecular interactions and mechanisms in cells.
Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 2-{(Z)-1-[1-(2,4-DICHLOROBENZYL)-1H-INDOL-3-YL]METHYLIDENE}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating receptor signaling pathways.
Altering Gene Expression: Affecting transcription factors and gene expression profiles.
類似化合物との比較
Similar Compounds
2-{(Z)-1-[1-(2,4-DICHLOROBENZYL)-1H-INDOL-3-YL]METHYLIDENE}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-2-ONE: Similar structure but with a different position of the carbonyl group.
2-{(Z)-1-[1-(2,4-DICHLOROBENZYL)-1H-INDOL-3-YL]METHYLIDENE}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-4-ONE: Another positional isomer with the carbonyl group at a different position.
Uniqueness
The uniqueness of 2-{(Z)-1-[1-(2,4-DICHLOROBENZYL)-1H-INDOL-3-YL]METHYLIDENE}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE lies in its specific combination of functional groups and the spatial arrangement of its atoms, which confer distinct chemical and biological properties.
特性
分子式 |
C25H15Cl2N3OS |
|---|---|
分子量 |
476.4 g/mol |
IUPAC名 |
(2Z)-2-[[1-[(2,4-dichlorophenyl)methyl]indol-3-yl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C25H15Cl2N3OS/c26-17-10-9-15(19(27)12-17)13-29-14-16(18-5-1-3-7-21(18)29)11-23-24(31)30-22-8-4-2-6-20(22)28-25(30)32-23/h1-12,14H,13H2/b23-11- |
InChIキー |
PPJFCOARLKUXHF-KSEXSDGBSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=C(C=C(C=C3)Cl)Cl)/C=C\4/C(=O)N5C6=CC=CC=C6N=C5S4 |
正規SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=C(C=C(C=C3)Cl)Cl)C=C4C(=O)N5C6=CC=CC=C6N=C5S4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-hydroxy-2-methyl-5-(3,4,5-trimethoxyphenyl)-5,6-dihydropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14942053.png)
![8-phenyl-2,3-dihydrofuro[3,4-g][1,4]benzodioxin-6(8H)-one](/img/structure/B14942057.png)
![1'-Sec-butyl-5-(3-isopropyl[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-YL)-3',5'-dimethyl-1'H,2H-3,4'-bipyrazole](/img/structure/B14942078.png)
![3-[(4-chlorophenyl)sulfonyl]-4,5-dimethyl-1-(pyridin-2-ylmethyl)-1H-pyrrol-2-amine](/img/structure/B14942083.png)
![Ethyl 3-amino-4-cyano-5-ethyl-6-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B14942085.png)
![3,4-dichloro-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide](/img/structure/B14942095.png)
![9-chloro-8-[(2-methylpiperidin-1-yl)sulfonyl]-6H-pyrido[1,2-a]quinazolin-6-one](/img/structure/B14942110.png)
![Methyl {2-[(4,6-dimethylquinazolin-2-yl)amino]-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl}acetate](/img/structure/B14942117.png)
![N-{3-[3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl]-1,2-benzoxazol-5-yl}acetamide](/img/structure/B14942118.png)
![4-Amino-7-(3,5-difluorophenyl)-1-(3-fluorophenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B14942125.png)
![3-({3-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]propyl}sulfanyl)-1H-1,2,4-triazol-5-amine](/img/structure/B14942126.png)
![6-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14942137.png)
